4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
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Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a chemical compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro, trifluoroethoxy group attached to a phenol ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2-methylphenol+2-chloro-1,1,2-trifluoroethanol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
- 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
Uniqueness
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUZWDWYEGWODV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562846 |
Source
|
Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129670-05-9 |
Source
|
Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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